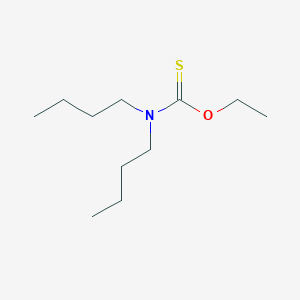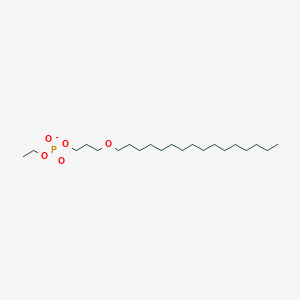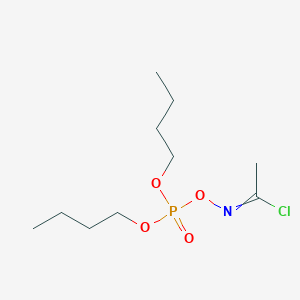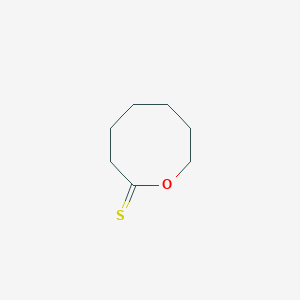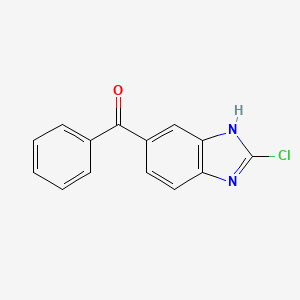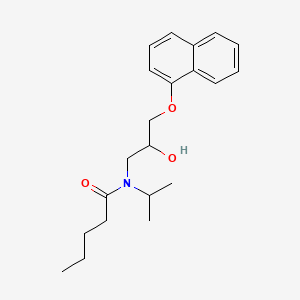
N-Valeroylpropranolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Valeroylpropranolol is a derivative of propranolol, a non-selective beta-adrenergic antagonist commonly used to treat hypertension, angina, and other cardiovascular conditions. The addition of the valeroyl group to propranolol modifies its chemical properties, potentially altering its pharmacokinetics and pharmacodynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Valeroylpropranolol typically involves the acylation of propranolol with valeric acid. This reaction can be carried out using various acylating agents such as valeroyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
N-Valeroylpropranolol can undergo various chemical reactions, including:
Oxidation: The valeroyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to remove the valeroyl group, reverting to propranolol.
Substitution: The valeroyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acyl chlorides and anhydrides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Valeric acid derivatives.
Reduction: Propranolol.
Substitution: Various acylated propranolol derivatives.
Wissenschaftliche Forschungsanwendungen
N-Valeroylpropranolol has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of acylation on beta-blockers.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its modified pharmacokinetic properties, which may offer advantages over propranolol in certain therapeutic contexts.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
N-Valeroylpropranolol exerts its effects by blocking beta-adrenergic receptors, similar to propranolol. The valeroyl group may influence the compound’s ability to cross cell membranes and its interaction with metabolic enzymes, potentially altering its duration of action and bioavailability. The primary molecular targets are beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: The parent compound, widely used as a beta-blocker.
Atenolol: A selective beta-1 adrenergic antagonist.
Metoprolol: Another selective beta-1 adrenergic antagonist.
Uniqueness
N-Valeroylpropranolol is unique due to the presence of the valeroyl group, which may confer different pharmacokinetic properties compared to other beta-blockers. This modification can potentially lead to improved therapeutic profiles, such as longer duration of action or reduced side effects.
Eigenschaften
CAS-Nummer |
111399-16-7 |
|---|---|
Molekularformel |
C21H29NO3 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C21H29NO3/c1-4-5-13-21(24)22(16(2)3)14-18(23)15-25-20-12-8-10-17-9-6-7-11-19(17)20/h6-12,16,18,23H,4-5,13-15H2,1-3H3 |
InChI-Schlüssel |
HRNVFJVOWMQWAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)

![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)

![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
